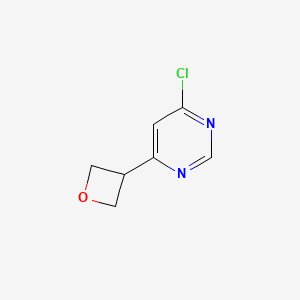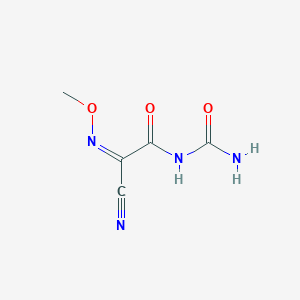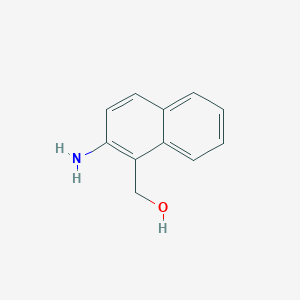
3-Fluoroisoquinoline-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoroisoquinoline-1-carbonitrile is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoroisoquinoline-1-carbonitrile can be synthesized via various methods. One common approach involves the nucleophilic or electrophilic substitution of 1-haloisoquinolines to introduce the fluorine atom. Another method involves the intramolecular S_N_V reactions of ortho-functionalized β,β-difluorostyrenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoquinolines .
Scientific Research Applications
3-Fluoroisoquinoline-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying biological systems and interactions.
Medicine: Fluorinated isoquinolines are explored for their potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is used in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 3-Fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathwaysThe exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Fluoroisoquinoline
- 2-Fluoroisoquinoline
- 4-Fluoroisoquinoline
Comparison: 3-Fluoroisoquinoline-1-carbonitrile is unique due to the position of the fluorine atom and the carbonitrile group. This specific structure imparts distinct chemical and biological properties compared to other fluorinated isoquinolines. For example, the position of the fluorine atom can influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C10H5FN2 |
|---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
3-fluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-10-5-7-3-1-2-4-8(7)9(6-12)13-10/h1-5H |
InChI Key |
BGYWOYZJHNIPRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11914352.png)
![1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B11914354.png)


![1,2,3,4-Tetrahydropyrimido[1,2-a]indole](/img/structure/B11914363.png)
![6-Chloroimidazo[1,2-a]pyridin-5-amine](/img/structure/B11914372.png)





![4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11914413.png)


